(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-20-12)18-7-5-11(6-8-18)14-17-16-13(21-14)10-3-4-10/h1-2,9-11H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVUJGBCGJSKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. This intermediate is then reacted with piperidine and furfural under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting cyclopropylamine with thiosemicarbazide under acidic conditions.
- Piperidine Ring Formation : The thiadiazole intermediate is reacted with 4-chloropiperidine in the presence of a base.
- Coupling with Furan : The final product is obtained by coupling the piperidine-thiadiazole intermediate with furan derivatives.
Antimicrobial Properties
Research has demonstrated that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial activity. In vitro studies have shown that (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone exhibits effective inhibition against various bacterial strains.
| Bacterial Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin | 15.0 |
| Escherichia coli | 10.0 | Ciprofloxacin | 14.0 |
These findings indicate that this compound could serve as a template for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways associated with cancer growth
Applications in Medicinal Chemistry
The unique structural characteristics of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone make it a valuable building block in medicinal chemistry for synthesizing new drug candidates. Its ability to interact with various molecular targets allows for the design of compounds with tailored biological activities.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Activity Study : A study published in 2020 evaluated the antibacterial properties of various thiadiazole derivatives, including (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone. Results indicated potent activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study investigated the compound's effects on cancer cell lines, revealing significant cytotoxic effects and potential mechanisms for inducing apoptosis .
Mechanism of Action
The mechanism of action of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also disrupt cellular processes by binding to DNA or RNA, leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound can be compared to structurally related thiadiazole derivatives, particularly those with modifications to the substituents or core scaffold. Below is a detailed analysis based on the evidence and analogous studies:
Table 1: Comparison of Key Structural and Functional Features
Key Differences and Implications
Core Heterocycles: The target compound incorporates a piperidine ring, which may enhance solubility and bioavailability compared to the benzene rings in C1–C4 derivatives. Piperidine’s basic nitrogen could also influence receptor binding in biological systems. Furan vs.
Substituent Effects: The cyclopropyl group on the thiadiazole ring may confer steric and electronic effects distinct from the amino-substituted groups (e.g., cyclohexylamino in C1). Cyclopropane’s ring strain could increase reactivity or alter binding interactions. In C1–C4, amino substituents (e.g., phenylamino in C2) contribute to hydrogen-bonding capabilities, which are critical for antimicrobial activity. The absence of such groups in the target compound suggests divergent pharmacological profiles .
Biological Activity :
- While C1–C4 exhibit broad-spectrum antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli), the target compound’s activity remains uncharacterized in the provided evidence. However, the furan moiety’s presence might synergize with the thiadiazole core for antiviral or antifungal applications, as seen in other furan-containing drugs .
Research Findings and Data Gaps
- Antimicrobial Potential: C1–C4 derivatives demonstrated MIC values ranging from 4–32 µg/mL against bacterial strains, with C2 (phenylamino-substituted) showing the strongest activity . The target compound’s lack of amino groups may reduce this efficacy but could mitigate toxicity risks.
- ADMET Properties : C1–C4 compounds exhibited favorable ADMET profiles (e.g., moderate solubility, low hepatotoxicity). The target compound’s piperidine and furan groups might enhance blood-brain barrier penetration, though this requires validation .
Biological Activity
The compound (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone represents a novel hybrid structure that integrates a thiadiazole moiety with piperidine and furan components. This unique combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Piperidine ring : Commonly found in various pharmacologically active compounds.
- Furan moiety : Associated with numerous bioactive properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and furan motifs. For instance, a study evaluated the cytotoxic effects of various thiadiazole derivatives against HepG2 (human liver carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
These findings suggest that the integration of the furan and thiadiazole rings enhances the anticancer activity of the compound.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of sulfur in the thiadiazole ring is believed to enhance lipophilicity, facilitating better penetration through microbial membranes. Compounds similar to (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone have shown promising results against various bacterial strains and fungi .
The specific mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Apoptosis Induction : Morphological changes indicative of apoptosis were observed in treated cancer cells, suggesting that these compounds may trigger programmed cell death pathways .
Case Studies
A notable case study involved the synthesis of a series of thiadiazole derivatives, including those with furan moieties, which were tested for their anticancer properties against HepG2 and MCF-7 cell lines. The study reported that certain derivatives exhibited up to 41-fold higher toxicity towards cancer cells compared to normal cells, underscoring their potential as targeted therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
